Bis(5-oxo-DL-prolinato-N1,O2)copper
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Overview
Description
Preparation Methods
The preparation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves the reaction of benzo[b]thiophene with chlorobenzene. The specific method includes reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product . This compound is typically produced as a white or off-white crystalline solid with limited solubility in common organic solvents .
Chemical Reactions Analysis
3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Catalytic Reactions: It acts as a catalyst in certain chemical reactions, facilitating the transformation of other compounds.
Common reagents used in these reactions include alkali metal chlorides, acids for acidification, and other functional group substituents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chlorobenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Biology and Medicine: The compound’s unique structure makes it a candidate for research in drug development and biological studies, although specific applications in these fields require further investigation.
Mechanism of Action
The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within chemical reactions. As a catalyst, it facilitates the transformation of reactants into products by lowering the activation energy required for the reaction. The specific molecular targets and pathways depend on the nature of the reaction and the compounds involved.
Comparison with Similar Compounds
3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
3-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2-Chlorobenzo[b]thiophene-3-carboxylic acid: Positional isomer with different chemical properties and applications.
Properties
CAS No. |
67999-65-9 |
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Molecular Formula |
C10H14CuN2O6 |
Molecular Weight |
321.77 g/mol |
IUPAC Name |
copper;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Cu/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
MLSVGHNIGLSGEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Cu] |
Origin of Product |
United States |
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